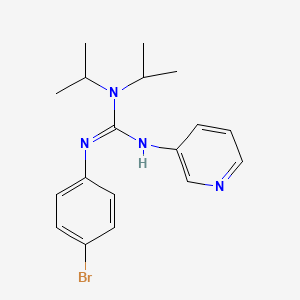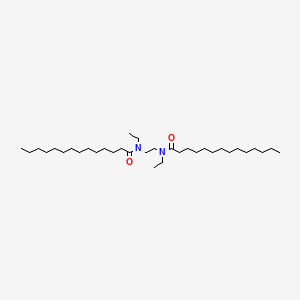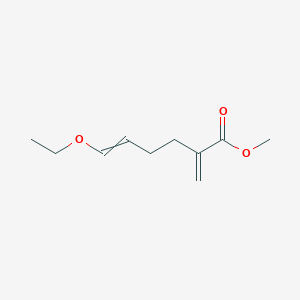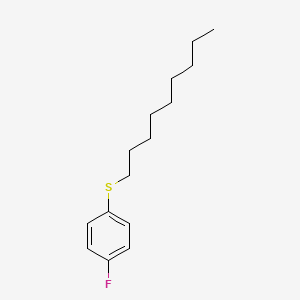
Benzene, 1-fluoro-4-(nonylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-(nonylthio)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a fluorine atom at the first position and a nonylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(nonylthio)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired substitution occurs efficiently .
Industrial Production Methods: Industrial production of Benzene, 1-fluoro-4-(nonylthio)- may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-4-(nonylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nonylthio group to a nonyl group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Nonylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzene, 1-fluoro-4-(nonylthio)- is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules to develop new therapeutic agents .
Industry: In the industrial sector, Benzene, 1-fluoro-4-(nonylthio)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(nonylthio)- involves its interaction with specific molecular targets. The fluorine atom and nonylthio group influence the compound’s reactivity and binding affinity to various substrates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- Benzene, 1-fluoro-4-nitro-
- Benzene, 1-fluoro-4-methoxy-
- Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Comparison: Benzene, 1-fluoro-4-(nonylthio)- is unique due to the presence of the nonylthio group, which imparts distinct chemical and physical properties compared to other similar compounds. For example, Benzene, 1-fluoro-4-nitro- has a nitro group that significantly alters its reactivity and applications. In contrast, the nonylthio group in Benzene, 1-fluoro-4-(nonylthio)- provides hydrophobic characteristics and influences its interactions in different environments .
Properties
CAS No. |
61762-55-8 |
|---|---|
Molecular Formula |
C15H23FS |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-fluoro-4-nonylsulfanylbenzene |
InChI |
InChI=1S/C15H23FS/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 |
InChI Key |
WXPAIHHWYTZYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


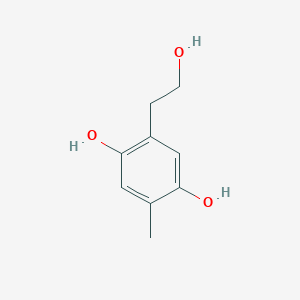
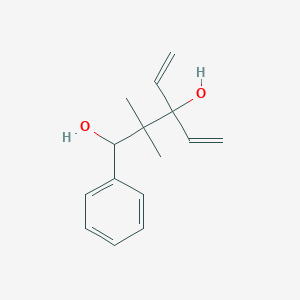
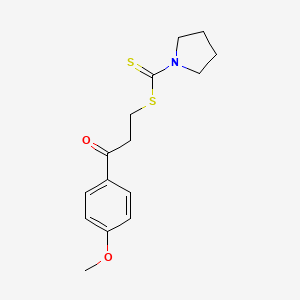
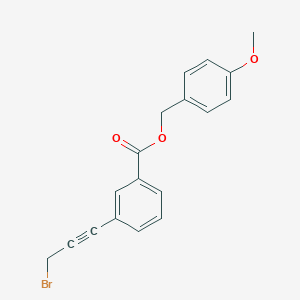
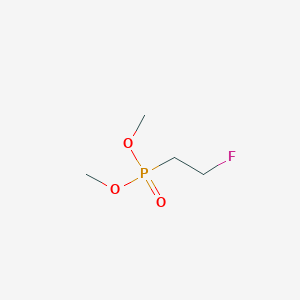
![Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate](/img/structure/B14544431.png)
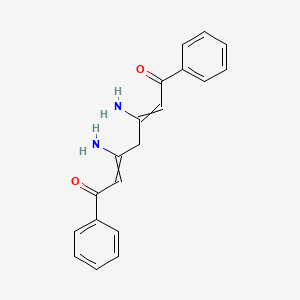
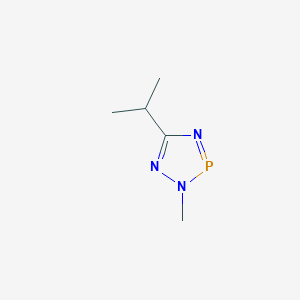
![2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-amine](/img/structure/B14544458.png)
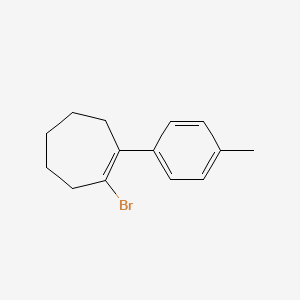
![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane](/img/structure/B14544464.png)
